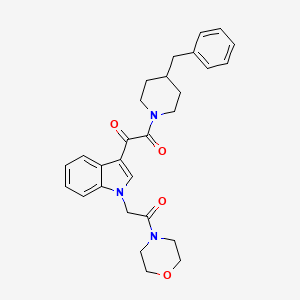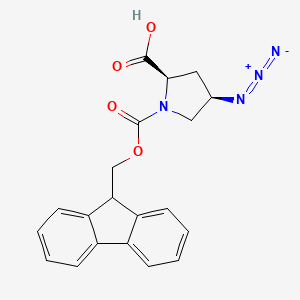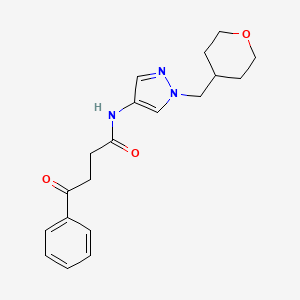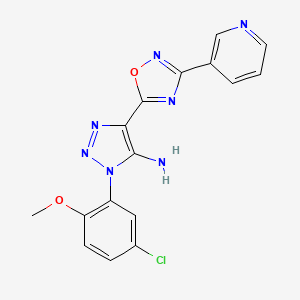![molecular formula C11H15ClN2O4 B2489434 N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea CAS No. 448189-13-7](/img/structure/B2489434.png)
N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea derivatives are a broad class of chemicals with a variety of applications in chemistry and materials science. They are known for their diverse chemical reactivity and utility in synthesizing polymers, pharmaceuticals, and agrochemicals. The compound belongs to this class, featuring specific functional groups that may influence its reactivity and properties.
Synthesis Analysis
The synthesis of urea derivatives often involves condensation reactions, where functional groups such as hydroxyl and amine react with isocyanates or carbon dioxide. Techniques such as ultrasound-assisted synthesis have been reported to improve yields and reaction conditions for similar compounds (Ji-tai Li et al., 2012). This approach may offer environmental benefits and efficiency in synthesizing complex urea derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their reactivity and physical properties. Techniques like NMR and X-ray diffraction are commonly employed to elucidate the structure. For instance, studies on similar compounds have demonstrated the importance of molecular geometry and intermolecular interactions in defining their chemical behavior and stability (M. K. Bharty et al., 2015).
Chemical Reactions and Properties
Urea derivatives participate in a variety of chemical reactions, including but not limited to, polymerization, hydrolysis, and interaction with other organic and inorganic compounds. Their reactivity can be tuned by substituents on the nitrogen atoms or the phenyl ring, impacting their use in synthesis and material science applications. The synthesis and reactivity of N-substituted phenyl ureas, for instance, demonstrate the potential for creating plant growth regulators and other biologically active compounds (Song Xin-jian et al., 2006).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. Studies have shown that modifications to the urea backbone can enhance properties like water solubility and thermal stability, which are critical for pharmaceutical and industrial applications (I. Zarzyka-Niemiec, 2009).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as reactivity towards acids, bases, and various reagents, define their utility in chemical syntheses and as intermediates in the production of materials and drugs. The ability to undergo reactions like N-chlorination demonstrates their versatility in organic synthesis and potential applications in creating more complex molecules (M. Sathe et al., 2007).
Wissenschaftliche Forschungsanwendungen
Anti-cancer Potential
N,N'-Diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, demonstrating the ability to inhibit cancer cell proliferation. Symmetrical and non-symmetrical N,N'-diarylureas, through optimization for improved solubility while preserving biological activity, show promise as leads for the development of potent, non-toxic, and target-specific anti-cancer agents. Notably, these compounds induce phosphorylation of eIF2α and expression of CHOP at the protein and mRNA levels, which are critical pathways in cancer cell growth and survival (Denoyelle et al., 2012).
Synthesis Methodologies
Innovative synthesis techniques have been developed for related N,N'-diarylurea compounds, showcasing advancements in chemical synthesis that may be applicable to N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea. For instance, a new technology for the synthesis of N,N′-bis(4-chlorophenyl)urea through hydrolysis of p-chlorophenyl isocyanate demonstrated a high yield process, which may offer insights into efficient production methods for similar compounds (Zhu Hui, 2007).
Supramolecular Chemistry
Research into N,N′-Dialkylureas has illuminated their potential in the field of supramolecular chemistry, especially in the formation of intermolecular hydrogen bonds and associations in nonpolar solvents. This suggests a broader application of urea derivatives in creating complex molecular structures that could have various scientific and industrial applications (Boileau et al., 2000).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4/c12-8-2-1-3-9(4-8)13-10(18)14-11(5-15,6-16)7-17/h1-4,15-17H,5-7H2,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKTXJRUNOTIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)
![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)
![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)


![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)



![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)